molecular formula C21H21BrGe B14453280 Bromotris(4-methylphenyl)germane CAS No. 72454-26-3

Bromotris(4-methylphenyl)germane

Katalognummer: B14453280
CAS-Nummer: 72454-26-3
Molekulargewicht: 425.9 g/mol
InChI-Schlüssel: RLTVWVAZMUNXAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Bromotris(4-methylphenyl)germane is an organogermanium compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a germanium atom bonded to three 4-methylphenyl groups and one bromine atom. Its unique structure imparts distinct chemical properties, making it valuable in various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Bromotris(4-methylphenyl)germane typically involves the reaction of germanium tetrachloride with 4-methylphenylmagnesium bromide in an ether solvent. The reaction proceeds through the formation of an intermediate, which is then treated with bromine to yield the final product. The reaction conditions generally require low temperatures and an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the compound.

Analyse Chemischer Reaktionen

Types of Reactions

Bromotris(4-methylphenyl)germane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as alkyl or aryl groups.

    Oxidation Reactions: The compound can be oxidized to form germanium dioxide derivatives.

    Reduction Reactions: Reduction can lead to the formation of germane derivatives.

Common Reagents and Conditions

    Substitution Reactions: Typically involve reagents like alkyl halides or aryl halides under basic conditions.

    Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

    Substitution Reactions: Yield various substituted germanium compounds.

    Oxidation Reactions: Produce germanium dioxide derivatives.

    Reduction Reactions: Result in the formation of germane derivatives.

Wissenschaftliche Forschungsanwendungen

Bromotris(4-methylphenyl)germane has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Bromotris(4-methylphenyl)germane involves its interaction with specific molecular targets. The compound can act as a photoinitiator, where it absorbs light and undergoes a photochemical reaction to generate reactive species that initiate polymerization. The molecular pathways involved include the generation of free radicals that propagate the polymerization process .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Bromotris(4-methylphenyl)germane is unique due to its specific structure, which imparts distinct photoinitiating properties. Its ability to generate reactive species under light exposure makes it valuable in surface-initiated polymerization and other photochemical applications .

Eigenschaften

CAS-Nummer

72454-26-3

Molekularformel

C21H21BrGe

Molekulargewicht

425.9 g/mol

IUPAC-Name

bromo-tris(4-methylphenyl)germane

InChI

InChI=1S/C21H21BrGe/c1-16-4-10-19(11-5-16)23(22,20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3

InChI-Schlüssel

RLTVWVAZMUNXAV-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)[Ge](C2=CC=C(C=C2)C)(C3=CC=C(C=C3)C)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.